molecular formula C7H12ClNO2 B8597818 1-(3-Chloro-2-hydroxypropyl)pyrrolidin-2-one

1-(3-Chloro-2-hydroxypropyl)pyrrolidin-2-one

Cat. No. B8597818
M. Wt: 177.63 g/mol
InChI Key: KSUWRPLSCJUDFR-UHFFFAOYSA-N
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Patent
US08883828B2

Procedure details

2-Pyrrolidinone (4.47 g, 52.5 mmol) was mixed with THF (25 mL) and cooled to −78° C. Butyllithium (1.6 M in hexanes) (32.8 mL, 52.5 mmol) was added slowly then and the mixture was agitated for 10 minutes. Boron trifluoride ethereate (6.59 mL, 52.5 mmol) was added dropwise, followed by dropwise addition of epichlorohydrin (4.11 mL, 52.5 mmol). The resulting mixture was allowed to warm up overnight, then cooled and quenched with saturated sodium bicarbonate solution, and extracted 3 times with ethyl acetate. The extracts were washed with brine, dried and evaporated to give ˜4 g of crude oil. The crude oil was purified by chromatography on silica gel, eluting with 1-2% methanol/dichloromethane, to provide the title compound (1.53 g, 16.4% yield) as clear oil.
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
32.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.11 mL
Type
reactant
Reaction Step Four
Yield
16.4%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].C([Li])CCC.B(F)(F)F.[CH2:16]([CH:18]1[O:20][CH2:19]1)[Cl:17]>C1COCC1>[Cl:17][CH2:16][CH:18]([OH:20])[CH2:19][N:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6]

Inputs

Step One
Name
Quantity
4.47 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
32.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Four
Name
Quantity
4.11 mL
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was agitated for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give ˜4 g of crude oil
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with 1-2% methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC(CN1C(CCC1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 16.4%
YIELD: CALCULATEDPERCENTYIELD 16.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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